Biotin-PEG3-hydrazide
Description
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSZDYSRRYIJV-MPGHIAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of Molecular Components
The synthesis typically follows a three-step process:
Activation of Biotin’s Carboxyl Group
Biotin’s carboxyl group is activated to facilitate coupling with the PEG spacer. Common methods include:
Conjugation to PEG3 Spacer
The activated biotin is coupled to a PEG3 derivative bearing an amine terminus. For example:
Reactions occur in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis.
Hydrazide Group Introduction
If the PEG3 spacer lacks a pre-installed hydrazide group, it may be introduced via:
-
Hydrazine substitution : Reacting PEG3-tosylate with excess hydrazine.
-
Carbodiimide-mediated coupling : Using EDC to link PEG3-COOH to hydrazine.
Critical Challenges and Optimization Strategies
Controlling Side Reactions
-
Amine interference : Primary amines (e.g., Tris buffer) compete with hydrazide-aldehyde reactions. Solutions include using sodium acetate buffers or blocking amines with sulfo-NHS acetate.
-
Hydrazone reversibility : The hydrazone bond dissociates under acidic conditions. Stabilization methods include reduction with sodium cyanoborohydride (NaCNBH₃) to form irreversible bonds.
Enhancing Yield and Purity
-
Purification techniques : Size-exclusion chromatography or dialysis removes unreacted biotin and PEG derivatives.
-
Stoichiometric ratios : A 10:1 molar excess of PEG3-hydrazide to biotin minimizes polymerization.
Analytical Validation of Synthesis
Characterization Methods
Functional Validation
-
Streptavidin binding assays : Measure biotin activity via ELISA or surface plasmon resonance.
-
Aldehyde reactivity tests : Incubate with oxidized glycoproteins (e.g., IgG) and quantify labeling efficiency.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| NHS-EDC coupling | High efficiency, room-temperature reaction | Sensitive to moisture | 70–85 |
| Hydrazine substitution | Direct hydrazide installation | Requires toxic hydrazine | 60–75 |
| Photoactivation | Spatiotemporally controlled labeling | UV exposure risks protein denaturation | 50–65 |
Industrial and Research Applications
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 461.577 g/mol
- CAS Number : 1381861-94-4
- Solubility : Soluble in DMSO; limited solubility in water, making it suitable for various biochemical assays .
Key Applications
- Labeling Glycoproteins and Carbohydrate Compounds
-
Protein Purification and Detection
- The strong affinity between biotin and avidin enables the purification of biotinylated proteins using avidin or streptavidin-based affinity resins. This characteristic is particularly useful in applications such as enzyme-linked immunosorbent assays (ELISA), Western blotting, and dot blotting, where sensitive detection of proteins is required .
- Nanotechnology and Drug Delivery
- Studying Ligand-Receptor Interactions
- Bioconjugation Techniques
Case Study 1: Labeling of Serum Proteins
A study demonstrated the use of this compound for labeling active thioester proteins in serum samples. The labeled proteins were then purified using streptavidin-coated beads, showcasing the reagent's effectiveness in complex biological matrices .
Case Study 2: Glycoprotein Analysis
Research involving glycoproteins highlighted the ability of this compound to selectively label glycosylated antibodies. This method enhanced the detection sensitivity in immunoassays, proving beneficial for diagnostics in clinical settings .
Data Table: Comparison of Biotinylation Reagents
| Reagent | Solubility | Reaction Type | Applications |
|---|---|---|---|
| This compound | DMSO (limited in water) | Hydrazone formation with aldehydes | Glycoprotein labeling, drug delivery |
| TFPA-PEG3-Biotin | DMF/DMSO | Photoactivation | Antibody labeling |
| Biotin-PEG4-N3 | Water | Click chemistry | Protein tagging |
Mechanism of Action
Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazine moiety reacts with aldehydes to form these bonds, which are semi-permanent and stable under physiological conditions. This mechanism allows for the specific labeling of glycoproteins and other carbohydrate-containing compounds .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₁₉H₃₅N₅O₆S
- Molecular weight: 461.6 Da
- Applications: Glycoprotein labeling, antibody biotinylation, and biomolecule tracking in imaging and diagnostics .
The following table and analysis highlight structural and functional differences between Biotin-PEG3-hydrazide and related compounds:
Table 1: Key Features of this compound and Analogues
*LC = Long-chain carbon spacer.
Functional Group Comparison
Hydrazide vs. Azide
- This compound : Targets aldehydes/ketones (e.g., oxidized glycans) for glycoprotein labeling .
- Biotin-PEG3-azide : Utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry for site-specific bioconjugation .
Hydrazide vs. Carboxylic Acid/Amine
- Biotin-PEG3-COOH : Reacts with primary amines via carbodiimide crosslinkers (e.g., EDC), ideal for labeling lysine residues .
- Biotin-PEG3-amine : Targets carboxyl groups or NHS-activated surfaces, offering orthogonal conjugation strategies .
PEG Length Comparison
- Shorter PEG (PEG2) :
- Longer PEG (PEG4–PEG6) :
- Optimal PEG3 : Balances solubility, stability, and reactivity for glycoprotein labeling .
Spacer Type Comparison
- PEG vs. this compound: PEG spacer minimizes nonspecific binding and improves biocompatibility .
Biological Activity
Biotin-PEG3-hydrazide is a specialized biotinylation reagent that has gained attention in biochemical research for its ability to label glycoproteins and other carbohydrate-containing biomolecules. This compound combines biotin, a hydrophilic polyethylene glycol (PEG) spacer, and a hydrazide functional group, facilitating the formation of stable conjugates with target biomolecules. This article details the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
This compound has the following chemical characteristics:
- Chemical Formula : C₁₉H₃₅N₅O₆S
- Molecular Weight : Approximately 461.6 Da
- Solubility : Soluble in DMSO with limited solubility in water; stock solutions are typically prepared in DMSO before dilution in aqueous solutions .
The biological activity of this compound primarily stems from its ability to form hydrazone bonds with aldehyde functionalities present on glycoproteins and other biomolecules. The reaction occurs under slightly acidic conditions (pH 4 to 6), allowing for stable conjugation without significantly altering the biological activity of the labeled molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving accessibility for subsequent analysis .
Applications
This compound is widely used in various biochemical applications, including:
- Labeling Glycoproteins : The compound specifically targets oxidizable sugars or aldehydes on glycoproteins, facilitating their detection and purification through streptavidin-biotin interactions.
- Antibody Labeling : It is commonly employed to biotinylate antibodies, particularly at glycosylation sites on the Fc region, enhancing their utility in immunoassays .
- Cellular Studies : Researchers utilize this reagent for tracking biomolecules within cellular systems due to the strong affinity between biotin and streptavidin.
Case Studies
-
Glycoprotein Labeling Efficiency :
A study evaluated the efficiency of this compound in labeling human serum albumin (HSA). The extent of biotinylation was quantified using a HABA-biotin assay, demonstrating that optimal labeling conditions resulted in a significant increase in binding affinity to streptavidin . -
Stability of Hydrazone Bonds :
Research focused on the stability of hydrazone bonds formed by this compound revealed that these bonds retain their integrity under physiological conditions, making them suitable for long-term studies involving protein interactions . -
Comparison with Other Biotinylation Reagents :
Comparative studies highlighted the advantages of this compound over other biotinylation reagents. It was found that proteins labeled with this compound exhibited reduced aggregation compared to those labeled with shorter or less hydrophilic spacers .
Data Table: Comparison of Biotinylation Reagents
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| This compound | Hydrazide | Optimal for glycoprotein labeling |
| Biotin-PEG2-amino | Amino group | Shorter PEG spacer; less steric hindrance |
| Biotin-PEG4-aldehyde | Aldehyde | Directly reactive; used for different conjugation strategies |
| Biotin-S-S-PEG | Disulfide link | Provides cleavable linkages; useful in controlled release applications |
| Biotin-PEG3-carboxylic acid | Carboxylic acid | Allows direct coupling without prior oxidation |
Chemical Reactions Analysis
Reaction with Aldehydes (Hydrazone Formation)
Biotin-PEG3-hydrazide reacts with aldehyde groups to form stable hydrazone bonds. This reaction is critical for labeling glycoproteins or carbohydrates after periodate oxidation of sugar residues to generate aldehydes .
Key Conditions:
- pH: Optimal at 4–6 (e.g., sodium acetate buffer) .
- Reaction Time: 1–24 hours .
- Enhancement: Addition of aniline or sodium cyanoborohydride stabilizes the hydrazone linkage by reducing it to a secondary amine .
Applications:
- Labeling periodate-oxidized antibodies for Western blotting .
- Tagging glycoproteins in serum or plasma for pull-down assays .
Reaction with Carboxylic Acids (EDC-Mediated Coupling)
The hydrazide group can also react with carboxyl groups (-COOH) using carbodiimide chemistry. Ethylcarbodiimide (EDC) activates carboxyl groups, enabling amide bond formation with the hydrazide .
Key Conditions:
- pH: Neutral (e.g., phosphate-buffered saline) .
- Reagents: EDC and sulfo-NHS for enhanced efficiency .
- Targets: Aspartate, glutamate residues, or C-termini of proteins .
Efficiency Data:
| Reaction Component | Efficiency Improvement | Source |
|---|---|---|
| EDC + Sulfo-NHS | 2–3× higher yield | |
| This compound | 95% purity in conjugates |
Comparative Reactivity with Other Biotin Derivatives
This compound’s specificity distinguishes it from derivatives with alternative functional groups:
| Compound | Functional Group | Primary Reaction Partner |
|---|---|---|
| This compound | Hydrazide | Aldehydes, Carboxyls |
| Biotin-PEG3-Amine | Amine | Carboxyls (EDC-mediated) |
| Biotin-PEG3-Azide | Azide | Alkynes (Click Chemistry) |
| Biotin-PEG4-Aldehyde | Aldehyde | Hydrazides, Amines |
Reaction Optimization and Challenges
- Temperature: Reactions with aldehydes proceed efficiently at 37–57°C, with higher temperatures accelerating kinetics .
- Solubility: this compound is soluble in DMSO but has limited aqueous solubility, requiring pre-dissolution in organic solvents before aqueous dilution .
- Interference: Tris buffers or primary amines inhibit aldehyde-hydrazide reactions by competing for carbonyl groups .
Stability and Storage
- Storage: -20°C in desiccated conditions to prevent hydrolysis .
- Shelf Life: >12 months when protected from moisture and light .
This compound’s dual reactivity with aldehydes and carboxyls, combined with its PEG spacer for reduced steric hindrance, makes it indispensable in proteomics and glycobiology. Its applications range from diagnostic assays to advanced research on protein interactions, supported by robust experimental data and optimized protocols .
Q & A
Q. What is the optimal pH range for Biotin-PEG3-hydrazide to react with aldehyde groups in glycoproteins?
this compound reacts specifically with aldehydes at pH 4–6 , a range that balances reaction efficiency and stability of the hydrazone bond . For glycoprotein labeling, aldehydes are typically generated via sodium periodate oxidation of cis-diols in carbohydrate moieties. After oxidation, the reaction buffer should be adjusted to pH 5.0–5.5 (e.g., using sodium acetate buffer) to maximize hydrazide-aldehyde coupling while minimizing protein denaturation. Post-reaction, stabilize the hydrazone bond by reduction with sodium cyanoborohydride (NaBH3CN) to form a non-reversible hydrazide linkage .
Q. How should this compound be solubilized for experimental use?
While this compound has limited solubility in water, it dissolves readily in DMSO (10–20 mg/mL). Prepare a stock solution in DMSO and dilute into aqueous buffers (e.g., PBS or sodium acetate) to a final concentration ≤1% DMSO to avoid cytotoxicity or protein precipitation. Vortexing and gentle heating (37°C) may aid dissolution . For long-term storage, aliquot the DMSO stock and store at –20°C , avoiding freeze-thaw cycles to prevent hydrolysis of the hydrazide group .
Q. What are the key considerations for labeling low-abundance glycoproteins using this compound?
- Oxidation optimization : Use mild sodium periodate concentrations (1–5 mM) and short incubation times (30–60 min at 4°C) to avoid over-oxidation, which can damage glycans or protein epitopes.
- Reagent excess : Maintain a 10:1 molar ratio of this compound to target glycoproteins to ensure efficient labeling.
- Blocking : Add quenching agents (e.g., Tris buffer) post-oxidation to neutralize residual aldehydes and prevent nonspecific binding .
Advanced Research Questions
Q. How can researchers validate the specificity and efficiency of this compound labeling?
- Streptavidin-based assays : Use streptavidin-HRP or fluorescent streptavidin conjugates in Western blotting or ELISA to confirm biotin incorporation.
- Chromatography : High-performance anion-exchange chromatography (HPAEC) can resolve labeled vs. unlabeled glycans, with uronic acid and biotin microplate assays quantifying conjugation efficiency .
- Mass spectrometry : Electrospray ionization mass spectrometry (ESI-MS) identifies shifts in molecular weight corresponding to this compound adducts (Δ ~461.6 Da) .
Q. What experimental strategies minimize nonspecific binding in complex biological samples?
- Hydrophilic spacer : The PEG3 linker reduces aggregation and nonspecific interactions by enhancing hydrophilicity, unlike longer PEG chains (e.g., PEG8) that may introduce steric hindrance .
- Blocking agents : Pre-incubate samples with BSA (1–5% w/v) or casein to block hydrophobic sites.
- Wash optimization : Use high-stringency washes (e.g., 0.1% Tween-20 in PBS) to remove weakly bound streptavidin-biotin complexes .
Q. How can contradictory data on this compound solubility be reconciled?
While some studies report partial water solubility, conflicting data arise from variations in temperature, buffer composition, and PEG hydration . For reproducible results:
Q. What are the limitations of this compound in live-cell labeling applications?
- Membrane impermeability : The hydrazide group and PEG spacer prevent passive diffusion into cells. Use electroporation or cell-penetrating peptides (CPPs) for intracellular delivery.
- Redox sensitivity : Hydrazide bonds may degrade in reductive cytosolic environments. Stabilize by switching to maleimide-based biotinylation for thiol-reactive targeting .
Methodological Troubleshooting
Q. How should researchers address incomplete labeling observed in SDS-PAGE or Western blotting?
- Step 1 : Verify oxidation efficiency by testing periodate-treated glycoproteins with Schiff’s reagent (pink color indicates aldehyde generation).
- Step 2 : Titrate this compound concentration (5–20 mM) and extend reaction time (2–4 hrs at 25°C).
- Step 3 : Include a reduction step (NaBH3CN, 1–2 hrs) to stabilize hydrazone bonds .
Q. What controls are essential for interpreting this compound experiments?
- Negative control : Omit sodium periodate oxidation to confirm labeling specificity to aldehydes.
- Competition control : Pre-incubate with free biotin (100x molar excess) to block streptavidin binding sites.
- Unmodified sample : Analyze native glycoproteins to distinguish endogenous biotinylation from experimental labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
